molecular formula C8H10ClN5O6 B13782751 Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester) CAS No. 63906-66-1

Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester)

Cat. No.: B13782751
CAS No.: 63906-66-1
M. Wt: 307.65 g/mol
InChI Key: AKWIIELWJKTVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester) typically involves the nitration of 7-hydroxymethyl theophylline. The process begins with the chlorination of theophylline to introduce the 8-chloro group. This is followed by the hydroxymethylation at the 7-position. Finally, the nitrate ester is formed through a nitration reaction using nitric acid .

Industrial Production Methods

Industrial production of this compound involves similar steps but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various hydroxylated derivatives, while reduction can produce de-nitrated compounds .

Scientific Research Applications

Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester) has several scientific research applications:

Mechanism of Action

Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester) exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in bronchodilation and anti-inflammatory effects. The compound also blocks adenosine receptors, contributing to its stimulant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Theophylline, 8-chloro-7-hydroxymethyl-, nitrate (ester) is unique due to the combination of the 8-chloro and 7-hydroxymethyl groups along with the nitrate ester. This combination enhances its chemical stability and modifies its pharmacological profile, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

63906-66-1

Molecular Formula

C8H10ClN5O6

Molecular Weight

307.65 g/mol

IUPAC Name

8-chloro-7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione;nitric acid

InChI

InChI=1S/C8H9ClN4O3.HNO3/c1-11-5-4(6(15)12(2)8(11)16)13(3-14)7(9)10-5;2-1(3)4/h14H,3H2,1-2H3;(H,2,3,4)

InChI Key

AKWIIELWJKTVGQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CO.[N+](=O)(O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.